molecular formula C17H11ClF6N2O2 B2564218 4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one CAS No. 338402-24-7

4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one

Cat. No.: B2564218
CAS No.: 338402-24-7
M. Wt: 424.73
InChI Key: PVPVYVKDFBUVAD-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one is a fascinating compound known for its diverse applications in chemistry, biology, medicine, and industry. Its unique structure, featuring both trifluoromethyl and pyridinyl groups, contributes to its versatile chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one typically involves the following steps:

  • Preparation of Intermediates: : The synthesis begins with the preparation of intermediates such as 3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy-aniline and 1,1,1-trifluoro-3-penten-2-one. Each intermediate is synthesized through carefully controlled reactions involving specific reagents and conditions.

  • Coupling Reaction: : The final step involves coupling these intermediates under specific reaction conditions, often in the presence of a catalyst and solvent, to form the desired compound.

Industrial Production Methods: : In industrial settings, the production of this compound may involve large-scale batch processes, utilizing advanced equipment to ensure precision, safety, and efficiency. Continuous monitoring and optimization of reaction conditions are crucial to maximize yield and purity.

Chemical Reactions Analysis

4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one undergoes various chemical reactions, including:

Oxidation: : This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: : Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into reduced forms with altered functional groups.

Substitution: : The compound is reactive to nucleophilic substitution reactions, where specific functional groups are replaced by other nucleophiles, often leading to a wide array of products.

Common Reagents and Conditions: : Reagents such as acids, bases, and transition metal catalysts play significant roles in facilitating these reactions under controlled conditions.

Scientific Research Applications

The compound 4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one has notable applications across multiple fields:

Chemistry: : It serves as a valuable intermediate in organic synthesis, enabling the creation of more complex molecules.

Biology: : In biological research, it is utilized for studying enzyme interactions and cellular pathways.

Medicine: : This compound has potential therapeutic applications, particularly in the development of pharmaceuticals targeting specific diseases.

Industry: : Its unique properties make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through intricate mechanisms involving specific molecular targets and pathways. It interacts with biological macromolecules, such as proteins and enzymes, altering their function and modulating biological processes. The trifluoromethyl and pyridinyl groups enhance its binding affinity and specificity, contributing to its effectiveness.

Comparison with Similar Compounds

When compared to similar compounds, 4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one stands out due to its unique combination of functional groups. For instance:

  • 4-(3-Chloro-2-pyridinyl)-1,1,1-trifluoro-3-penten-2-one: : Lacks the anilino group, resulting in different reactivity and applications.

  • 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzene: : Differs in the substitution pattern, affecting its chemical properties.

Properties

IUPAC Name

(Z)-4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]-1,1,1-trifluoropent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF6N2O2/c1-9(6-14(27)17(22,23)24)26-11-2-4-12(5-3-11)28-15-13(18)7-10(8-25-15)16(19,20)21/h2-8,26H,1H3/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPVYVKDFBUVAD-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C(F)(F)F)/NC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.